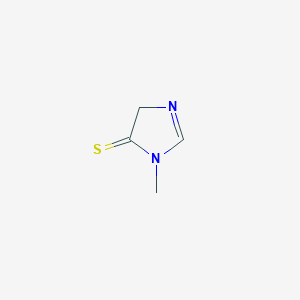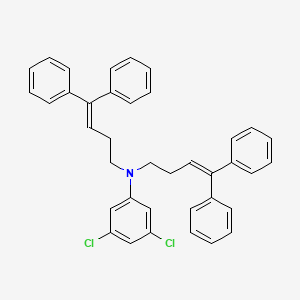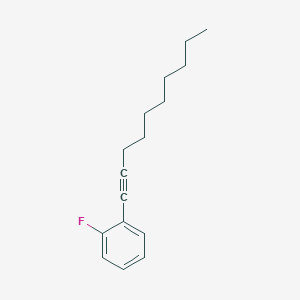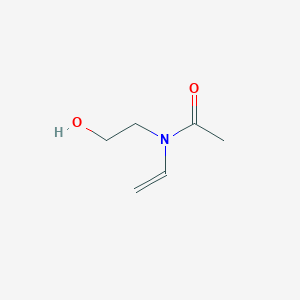![molecular formula C42H24F39P B12574217 Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- CAS No. 195324-93-7](/img/structure/B12574217.png)
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- is a specialized organophosphorus compound. It is characterized by the presence of three phenyl groups, each substituted with a tridecafluorooctyl chain. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- typically involves the reaction of a tridecafluorooctyl-substituted phenyl halide with a phosphine reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran or diethyl ether, and the reaction is often catalyzed by a base such as potassium tert-butoxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide are often used under anhydrous conditions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the nucleophile, various substituted phosphines can be obtained.
Aplicaciones Científicas De Investigación
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- is used in several scientific research applications:
Mecanismo De Acción
The mechanism by which phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form complexes that can facilitate various catalytic processes. The fluorinated chains enhance the solubility and stability of these complexes in organic solvents, making them highly effective in catalysis .
Comparación Con Compuestos Similares
Similar Compounds
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-: This compound has longer fluorinated chains, which can further enhance its chemical resistance and stability.
Phosphine, tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-: A positional isomer with similar properties but potentially different reactivity due to the position of the substituents.
Uniqueness
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- is unique due to its specific substitution pattern and the length of its fluorinated chains. These features provide a balance between solubility, stability, and reactivity, making it particularly useful in specialized applications .
Propiedades
Número CAS |
195324-93-7 |
|---|---|
Fórmula molecular |
C42H24F39P |
Peso molecular |
1300.5 g/mol |
Nombre IUPAC |
tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane |
InChI |
InChI=1S/C42H24F39P/c43-25(44,28(49,50)31(55,56)34(61,62)37(67,68)40(73,74)75)13-10-19-4-1-7-22(16-19)82(23-8-2-5-20(17-23)11-14-26(45,46)29(51,52)32(57,58)35(63,64)38(69,70)41(76,77)78)24-9-3-6-21(18-24)12-15-27(47,48)30(53,54)33(59,60)36(65,66)39(71,72)42(79,80)81/h1-9,16-18H,10-15H2 |
Clave InChI |
PCEJVQNZONSMMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
![N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12574163.png)




![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)



![(2S)-2-[(4-fluorophenyl)methyl]piperazine](/img/structure/B12574212.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B12574219.png)
